テトラクロロフタロシアニンチタニウム(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

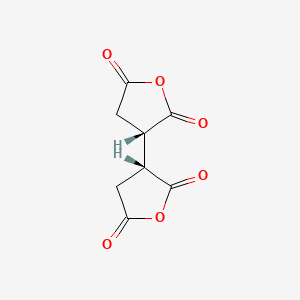

Titanium(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It has a molecular weight of 631.307 and a molecular formula of C32H16Cl2N8Ti .

Synthesis Analysis

The synthesis of Titanium(IV) phthalocyanine dichloride involves various processes. One such process includes the high-vacuum thermal evaporation technique . More detailed information about the synthesis can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Molecular Structure Analysis

The molecular structure of Titanium(IV) phthalocyanine dichloride has been studied using X-Ray Diffraction (XRD), Transmission Electron Microscope (TEM), Field-Emission Scanning Electron Microscope (FESEM), and Fourier Transform Infrared (FT-IR) .Chemical Reactions Analysis

Titanium(IV) phthalocyanine dichloride has been involved in various chemical reactions. For instance, it has been used in the catalytic formation of carbodiimides by metathesis from isocyanates . More details can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Physical and Chemical Properties Analysis

Titanium(IV) phthalocyanine dichloride has a molecular weight of 631.3 g/mol. It does not have any hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .科学的研究の応用

光起電力

テトラクロロフタロシアニンチタニウム(IV)は、光起電力の分野で有望視されています {svg_1}. その光学特性は調整可能で、太陽電池における潜在的な用途のための興味深い候補となっています. この化合物の熱安定性、低コスト、および単純な合成は、光変換のための現実的な選択肢となっています {svg_2}.

発光ダイオード(LED)

テトラクロロフタロシアニンチタニウム(IV)の調整可能な光学特性は、発光ダイオード(LED)での使用にも適しています. LEDには、電気的に励起されると効率的に光を放射できる材料が必要であり、この化合物は潜在的にこの要件を満たすことができます。

光検出器

光を感知するデバイスである光検出器も、テトラクロロフタロシアニンチタニウム(IV)の使用から恩恵を受ける可能性があります. この化合物の光を吸収および放射する能力は、これらのデバイスの感度と効率を向上させるために活用される可能性があります。

光電子用途

この化合物は、単層および二層の平面ヘテロ接合デバイスの構築に使用されてきました {svg_3}. これらのデバイスは、照射条件と暗闇条件でのJ–V曲線の変化を示し、フィルムは光電子用途に使用されるべきであることを示しています {svg_4}.

触媒

研究によると、テトラクロロフタロシアニンチタニウム(IV)は、さまざまな化学反応の潜在的な触媒である可能性があります. 触媒として、それはプロセスで消費されることなく化学反応を加速するのに役立つ可能性があります。

光起電力のための活性フィルム

テトラクロロフタロシアニンチタニウム(IV)は、光起電力の活性フィルムの作成に使用されてきました {svg_5}. これらのフィルムは、光電子挙動に関して評価され、オンセットギャップ(〜1.30 eV)と光学ギャップ(〜2.85 eV)を示しました {svg_6}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Titanium(IV) phthalocyanine dichloride is a complex compound that primarily targets the delocalized π-electron system of the phthalocyanine ring. This system plays a crucial role in the compound’s ability to interact with light and other electromagnetic radiation, making it useful in photonic and optical materials .

生化学分析

Biochemical Properties

Titanium(IV) phthalocyanine dichloride plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its phthalocyanine ring system. The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it a potent photosensitizer. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and leading to oxidative stress in targeted cells .

Cellular Effects

Titanium(IV) phthalocyanine dichloride affects various types of cells and cellular processes. It influences cell function by inducing apoptosis through the generation of ROS. This compound impacts cell signaling pathways, including the activation of caspases and the modulation of mitochondrial membrane potential. Additionally, Titanium(IV) phthalocyanine dichloride affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of Titanium(IV) phthalocyanine dichloride involves its interaction with cellular components at the molecular level. Upon light activation, the compound generates ROS, which can cause damage to cellular structures, including lipids, proteins, and DNA. Titanium(IV) phthalocyanine dichloride binds to biomolecules, leading to enzyme inhibition or activation. It also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Titanium(IV) phthalocyanine dichloride change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that Titanium(IV) phthalocyanine dichloride can cause sustained oxidative stress in cells, leading to prolonged cellular damage and apoptosis. Its stability in various solvents and under different storage conditions has been well-documented .

Dosage Effects in Animal Models

The effects of Titanium(IV) phthalocyanine dichloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in targeted cells. At high doses, Titanium(IV) phthalocyanine dichloride can cause adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant harm .

Metabolic Pathways

Titanium(IV) phthalocyanine dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and apoptosis. The compound’s ability to generate ROS influences metabolic flux and metabolite levels in cells. Studies have shown that Titanium(IV) phthalocyanine dichloride can alter the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, Titanium(IV) phthalocyanine dichloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular transport mechanisms. Titanium(IV) phthalocyanine dichloride has been shown to accumulate in mitochondria and lysosomes, where it exerts its photodynamic effects .

Subcellular Localization

The subcellular localization of Titanium(IV) phthalocyanine dichloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have demonstrated that Titanium(IV) phthalocyanine dichloride localizes to mitochondria, where it induces mitochondrial dysfunction and apoptosis. Its localization to lysosomes also contributes to its photodynamic effects .

特性

IUPAC Name |

dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSWDSNUYFMFRO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Ti-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?

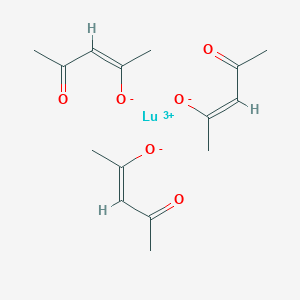

A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []

Q2: What structural changes occur in Titanium(IV) phthalocyanine dichloride thin films upon vacuum annealing?

A2: Vacuum annealing induces significant changes in the structural properties of Titanium(IV) phthalocyanine dichloride thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []

Q3: How does vacuum annealing affect the optical properties of Titanium(IV) phthalocyanine dichloride thin films?

A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of Titanium(IV) phthalocyanine dichloride thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)